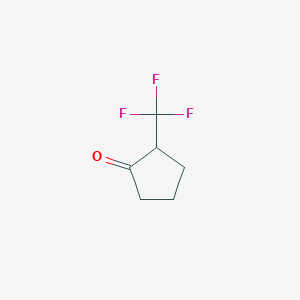

2-(Trifluoromethyl)cyclopentanone

描述

Structure

3D Structure

属性

IUPAC Name |

2-(trifluoromethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVDWRMXWKNZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462197 | |

| Record name | 2-(Trifluoromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95524-19-9 | |

| Record name | 2-(Trifluoromethyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl Cyclopentanone and Its Precursors/derivatives

Direct Functionalization of Cyclopentanone (B42830) Scaffolds

Direct functionalization involves the introduction of a trifluoromethyl group onto a pre-existing cyclopentanone ring. This is typically accomplished by generating a nucleophilic enolate from the cyclopentanone, which then reacts with an appropriate trifluoromethylating agent. The choice of agent dictates whether the trifluoromethyl group is delivered as an electrophilic, nucleophilic, or radical species.

Electrophilic trifluoromethylation is a common strategy that involves the reaction of a nucleophile, such as a ketone enolate, with a reagent that delivers a positively polarized "CF₃⁺" equivalent. The cyclopentanone is first deprotonated using a suitable base to form its enolate, which then attacks the electrophilic trifluoromethyl source. A variety of powerful electrophilic trifluoromethylating reagents have been developed for this purpose. chem-station.comchem-station.com

These reagents, often based on hypervalent iodine or sulfonium (B1226848) salts, are designed to be stable yet reactive enough to transfer the CF₃ group efficiently. researchgate.net For instance, S-(trifluoromethyl)dibenzothiophenium salts (Umemoto reagents) and 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one (Togni's reagent) are widely used. chem-station.comresearchgate.net The reaction of silyl (B83357) enol ethers, which are stable surrogates for ketone enolates, with these electrophilic reagents provides a reliable route to α-trifluoromethyl ketones. nih.gov

Table 1: Examples of Electrophilic Trifluoromethylating Reagents

| Reagent Class | Specific Example(s) | Reference(s) |

|---|---|---|

| Hypervalent Iodine | Togni's Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) | chem-station.comresearchgate.net |

| Sulfonium Salts | Umemoto's Reagents, Yagupolskii's Reagents (diaryl(trifluoromethyl)sulfonium salts) | chem-station.comresearchgate.netnih.gov |

The general mechanism involves the attack of the cyclopentanone enolate on the electrophilic reagent, leading to the formation of the C-CF₃ bond and displacement of the leaving group.

In nucleophilic trifluoromethylation, a reagent that delivers a trifluoromethyl anion (CF₃⁻) is used to attack an electrophilic carbon, such as the carbonyl carbon of cyclopentanone. semanticscholar.org The most well-known reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), often called Ruppert's reagent. nih.gov This method requires a catalytic amount of a fluoride (B91410) source or other nucleophilic activator to generate the reactive trifluoromethyl anion. semanticscholar.orgchimicatechnoacta.ru

Direct addition of the CF₃⁻ nucleophile to the carbonyl group of cyclopentanone results in the formation of a tertiary alcohol, 2-hydroxy-2-(trifluoromethyl)cyclopentanone, a key derivative. Another approach involves using fluoroform (HCF₃), an inexpensive greenhouse gas, as the CF₃ source. beilstein-journals.orgnih.gov In the presence of a strong base like potassium hexamethyldisilazide (KHMDS) and a solvent system such as triglyme, fluoroform can effectively trifluoromethylate esters to yield trifluoromethyl ketones. beilstein-journals.orgnih.gov This protocol could be applied to precursors like methyl 2-oxocyclopentanecarboxylate to access the target structure.

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF₃), which then reacts with a suitable substrate. rsc.org This radical is known to be electrophilic and highly reactive. wikipedia.org Reagents capable of generating •CF₃ include trifluoroiodomethane (CF₃I), often used with an initiator like triethylborane, and sodium trifluoromethanesulfinate (CF₃SO₂Na), also known as the Langlois reagent. wikipedia.orgrsc.org

These methods are typically applied to unsaturated systems. For instance, a cyclopentanone derivative like cyclopent-2-en-1-one could undergo radical addition of •CF₃. A photoinduced, catalyst-free method has been developed for the oxidative trifluoromethylation of styrenes using CF₃SO₂Na, where the product itself can act as a photosensitizer. rsc.org This highlights a pathway for introducing a CF₃ group to an unsaturated ring system, which could then be saturated to yield 2-(trifluoromethyl)cyclopentanone.

Ring Construction Approaches for Fluorinated Cyclopentanones

An alternative to direct functionalization is the construction of the cyclopentanone ring itself from acyclic precursors that already contain the trifluoromethyl group. This approach offers excellent control over the position of the substituent.

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones via a 4π-electrocyclic ring closure. wikipedia.orgorganic-chemistry.org A specialized variant, the fluorine-directed Nazarov cyclization, provides a regioselective route to trifluoromethylated cyclopentenones. teknoscienze.comresearchgate.net

In this approach, 1-trifluoromethylvinyl vinyl ketones are used as the starting substrates. thieme-connect.com These precursors can be synthesized via a Stille-type cross-coupling reaction between tributyl(1-trifluoromethylvinyl)tin and an appropriate α,β-unsaturated acyl chloride. thieme-connect.com When these divinyl ketone substrates are treated with a promoter like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in a solvent mixture of dichloromethane (B109758) (CH₂Cl₂) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), they undergo cyclization. thieme-connect.com The strong electron-withdrawing nature of the trifluoromethyl group directs the elimination step, leading to the regioselective formation of 5-trifluoromethyl-2-cyclopentenones in good to excellent yields. teknoscienze.comthieme-connect.com Subsequent reduction of the double bond would yield the saturated this compound.

Table 2: Fluorine-Directed Nazarov Cyclization of 1-Trifluoromethylvinyl Vinyl Ketones

| Substrate (1-Trifluoromethylvinyl vinyl ketone) | Product (5-Trifluoromethyl-2-cyclopentenone) | Yield (%) | Reference |

|---|---|---|---|

| 4-Trifluoromethyl-1-phenyl-1,4-pentadien-3-one | 2-Phenyl-5-trifluoromethyl-2-cyclopentenone | 87 | thieme-connect.com |

| 1-(Cyclohexen-1-yl)-2-trifluoromethyl-2-propen-1-one | 3,3a,4,5-Tetrahydro-7a-trifluoromethyl-2H-inden-1-one | 89 | thieme-connect.com |

Cycloaddition reactions offer a convergent route to cyclic systems by combining two or more unsaturated molecules. wikipedia.org While not always producing a cyclopentanone directly, they can generate key trifluoromethylated cyclic precursors. One relevant strategy is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. nih.gov The reaction of 2,2,2-trifluorodiazoethane (B1242873) (CF₃CHN₂) with alkenes, for example, yields Δ¹-pyrazolines. rsc.org The reactivity is significantly accelerated when the alkene possesses an electron-withdrawing group, such as a trifluoromethyl group. rsc.org

Another powerful technique is the [2+1] cycloaddition. An efficient biocatalytic method uses engineered myoglobin (B1173299) to catalyze the cyclopropanation of olefins with 2-diazo-1,1,1-trifluoroethane, producing trifluoromethyl-substituted cyclopropanes with high stereoselectivity. nih.gov These highly strained, fluorinated three-membered rings are versatile synthetic intermediates that could potentially be converted to cyclopentanone derivatives through ring-expansion methodologies.

Transition Metal-Catalyzed Syntheses of this compound Derivatives

Transition metal catalysis offers powerful and diverse routes for the synthesis of complex molecules, including trifluoromethylated cyclopentanones. thieme-connect.dersc.org These methods leverage the unique reactivity of metal centers to facilitate bond formations that are challenging under other conditions. A variety of strategies have been developed, including photocatalytic methods that use visible light to induce reactions. rsc.org For instance, a visible-light-induced reductive alkyltrifluoromethylation of ynones has been developed, which provides regio- and diastereoselective access to highly functionalized trifluoromethylated cyclopentanones at room temperature. rsc.org This reaction is believed to proceed via a radical pathway involving the regioselective trifluoromethylation of the carbon-carbon triple bond, followed by a 1,5-hydrogen atom transfer (HAT), a 5-endo-trig closure, single electron transfer reduction, and finally protonation to yield the cyclopentanone product. rsc.org

An environmentally benign approach for synthesizing β-trifluoromethyl ketone derivatives involves an electrochemical oxidative radical trifluoromethylation coupled with a semipinacol rearrangement. rsc.org This method utilizes the stable and readily available Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) as the trifluoromethyl radical precursor and uses electrons as the oxidizing agent, avoiding harsh chemical oxidants. rsc.orgrsc.org The process is applied to alkenyl alcohols, including those that lead to cyclopentanone structures. rsc.org

The reaction is typically conducted in an undivided electrochemical cell at a constant current. rsc.org A mixture of the alkenyl alcohol substrate, sodium trifluoromethanesulfinate, a supporting electrolyte like lithium perchlorate (B79767) (LiClO₄), and a small amount of water in an acetonitrile (B52724) solvent is subjected to electrolysis. rsc.org This generates trifluoromethyl radicals, which attack the alkene, initiating a cascade that culminates in a semipinacol rearrangement to form the β-trifluoromethylated cyclic ketone. rsc.orgrsc.org The resulting cyclopentanone derivatives are then isolated and purified via flash chromatography. rsc.org

| Product Name | Yield |

| 2-phenyl-2-(2,2,2-trifluoroethyl)cyclopentanone | 85% |

| 2-(4-(tert-butyl)phenyl)-2-(2,2,2-trifluoroethyl)cyclopentanone | 78% |

| 2-(4-methoxyphenyl)-2-(2,2,2-trifluoroethyl)cyclopentanone | 81% |

| 2-(4-fluorophenyl)-2-(2,2,2-trifluoroethyl)cyclopentanone | 75% |

| 2-(4-chlorophenyl)-2-(2,2,2-trifluoroethyl)cyclopentanone | 72% |

Table 1: Synthesis of β-Trifluoromethylated Cyclopentanone Derivatives via Electrochemical Trifluoromethylation/Semipinacol Rearrangement. Yields are for the isolated product. Data sourced from rsc.org.

The construction of the cyclopentanone ring itself can be achieved using transition-metal–difluorocarbene complexes. thieme-connect.de This strategy provides a regioselective route to fluorinated cyclopentanone derivatives. thieme-connect.de One such method involves a fluorine-directed Nazarov cyclization of 1-(trifluoromethyl)vinyl vinyl ketones. thieme-connect.de This electrocyclization reaction is mediated by the transition metal complex and leads to the formation of 5-(trifluoromethyl)cyclopent-2-en-1-ones. thieme-connect.de The use of transition metal difluorocarbene complexes is a challenging yet powerful area of synthetic chemistry, leveraging the unique and often unpredictable reactivity of these intermediates to forge new fluorinated scaffolds. rsc.org

Organocatalytic and Biocatalytic Routes

In addition to metal-based catalysis, organocatalytic and biocatalytic methods have emerged as powerful, sustainable, and highly selective alternatives for synthesizing complex chiral molecules. These approaches often operate under mild conditions and can provide access to enantiomerically enriched products that are highly valued in medicinal chemistry.

Biocatalysis can achieve transformations that are difficult to replicate with traditional chemical methods. An example is the enzyme-catalyzed umpolung (polarity reversal) strategy for the synthesis of complex frameworks. researchgate.net Researchers have demonstrated that an immobilized enzyme, transaminase CV2025, can catalyze the reaction between a 2-(nitrophenyl)-N-(trifluoromethyl) imine and cyclopentenone. researchgate.net This nucleophilic addition provides an efficient route to construct complex molecules incorporating both nitrophenyl and trifluoromethyl groups onto a cyclopentanone core. researchgate.net The reaction is typically performed with an excess of the cyclopentenone substrate in an organic solvent like n-octane to enhance reaction efficiency and minimize the hydrolysis of the imine substrate. researchgate.net This biocatalytic approach highlights the potential of enzymes to facilitate novel C-C bond formations under green conditions. researchgate.net

| Imine Substrate | α,β-Unsaturated Ketone | Product | Yield |

| 2-(nitrophenyl)-N-(trifluoromethyl) imine | Cyclopentenone | 3-(nitrophenyl)-3-(trifluoromethylamino)cyclopentanone | 78% |

| Imine with various substituents | Cyclopentenone | Corresponding substituted cyclopentanone | 61-78% |

| Imine with aliphatic chains | Cyclopentenone | Corresponding substituted cyclopentanone | 32-37% |

Table 2: Substrate Scope for Enzyme-Catalyzed Umpolung Reaction. The reaction was conducted using the imine substrate, cyclopentenone, and immobilized catalyst CV2025. Data sourced from researchgate.net.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. researchgate.net Few methodologies, however, have been reported for the asymmetric introduction of a trifluoromethyl group into organic molecules. researchgate.net Organocatalytic strategies are being developed to address this challenge. For instance, the enantioselective tandem reaction between dialkyl 2-haloethylmalonates and aromatic enals, catalyzed by secondary amines, proceeds through a Michael/α-alkylation sequence to afford 1,1,2,3-tetrasubstituted cyclopentanes in good yields and high enantioselectivity. dntb.gov.ua While not directly producing a trifluoromethylated ketone, this demonstrates a powerful organocatalytic route to highly functionalized cyclopentane (B165970) rings. dntb.gov.ua

More directly, research into the desymmetrization of 2,5-cyclohexadienones initiated by organocatalytic conjugate addition has been described as a route to functionalized cyclopentanones. researchgate.net Such strategies, often employing N-heterocyclic carbenes (NHCs) or chiral amines like diphenylprolinol silyl ether, can create complex cyclopentanoid structures with high stereocontrol, paving the way for the development of asymmetric syntheses of trifluoromethylated cyclopentanones. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Studies of 2 Trifluoromethyl Cyclopentanone

Reactivity at the Carbonyl Center

The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in 2-(trifluoromethyl)cyclopentanone, making it highly susceptible to nucleophilic attack. nih.govmasterorganicchemistry.com This increased reactivity also dictates the outcomes of oxidation and reduction reactions.

Nucleophilic Addition Reactions of the Cyclopentanone (B42830) Carbonyl

The carbonyl group of aldehydes and ketones is a key site for nucleophilic addition reactions. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org For this compound, the trifluoromethyl group's inductive effect makes the carbonyl carbon more electron-deficient and thus more reactive towards nucleophiles compared to non-fluorinated cyclopentanone. nih.govmasterorganicchemistry.com

A variety of nucleophiles can add to the carbonyl group of trifluoromethyl ketones. wikipedia.orgwikipedia.org For instance, the addition of organometallic reagents like Grignard reagents results in the formation of tertiary alcohols. wikipedia.org The reaction with Ruppert's reagent (trimethyl(trifluoromethyl)silane) can be used for trifluoromethylation, although this is more common with other carbonyl compounds. wikipedia.orgyoutube.com

The enhanced electrophilicity of trifluoromethyl ketones also facilitates the formation of hydrates and hemiacetals. nih.gov In aqueous solutions, this compound is likely to exist in equilibrium with its hydrate (B1144303) form, where water has added across the carbonyl double bond. nih.gov This propensity for hydration is a characteristic feature of ketones bearing strongly electron-withdrawing groups. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions to Trifluoromethyl Ketones

| Nucleophile | Reagent Example | Product Type |

| Hydride | Sodium borohydride (B1222165) | Secondary alcohol |

| Organometallic | Grignard reagent (e.g., CH₃MgBr) | Tertiary alcohol |

| Cyanide | Hydrogen cyanide | Cyanohydrin |

| Water | Water | Hydrate (gem-diol) |

| Alcohol | Methanol | Hemiacetal |

Transformation of the Carbonyl Group (e.g., Oxidation, Reduction)

The carbonyl group of this compound can undergo both reduction and oxidation, although its reactivity is again influenced by the trifluoromethyl group.

Reduction: The reduction of the carbonyl group in trifluoromethyl ketones to a secondary alcohol is a common transformation. nih.gov This can be achieved using various reducing agents, such as sodium borohydride or lithium aluminum hydride. The resulting trifluoromethyl-substituted alcohol is a valuable synthon for further chemical modifications. An electrochemical method for the hydrodefluorination of trifluoromethylketones has also been developed, which can lead to difluoromethyl ketones. nih.gov

Oxidation: The oxidation of ketones is generally more challenging than that of aldehydes and often requires harsh conditions. However, specific oxidation reactions involving the carbonyl group of fluorinated ketones have been explored. For instance, 2,2,2-trifluoroacetophenone (B138007) can act as an organocatalyst for the epoxidation of alkenes in the presence of an oxidizing agent like hydrogen peroxide. acs.org While this is not a direct oxidation of the ketone itself, it highlights the unique reactivity imparted by the trifluoromethyl group. The low-temperature oxidation of cyclopentanone has been studied, revealing that the initial oxidation tends to produce 2-cyclopentenone through HO₂ elimination. nih.gov

Reactivity of the α-Trifluoromethyl Group

The trifluoromethyl group is not merely a passive electron-withdrawing substituent; it actively participates in and directs chemical reactions.

Fluorine-Directed Reactivity in Cyclization Reactions

The fluorine atoms of the trifluoromethyl group can influence the regioselectivity of cyclization reactions. researchgate.netteknoscienze.com In Nazarov cyclizations, for example, the electronic effects of fluorine substituents can direct the reaction pathway. researchgate.netteknoscienze.com Specifically, 1-(trifluoromethyl)vinyl vinyl ketones undergo fluorine-directed Nazarov cyclizations, where the regioselectivity is controlled by the β-cation destabilizing effect of the trifluoromethyl group. researchgate.netteknoscienze.com This leads to the formation of 5-(trifluoromethyl)cyclopent-2-en-1-ones. teknoscienze.com The presence of the trifluoromethyl group can also be instrumental in the synthesis of various heterocyclic compounds. nih.gov

Activation of the Carbon-Fluorine Bond

While the carbon-fluorine bond is the strongest single bond in organic chemistry, its activation and functionalization are areas of active research. rsc.orgbaranlab.org In the context of trifluoromethyl ketones, the cleavage of a C-F bond can lead to novel chemical transformations. nih.gov For instance, selective mono-carbodefluorination of trifluoromethyl groups has been achieved through a carbene-initiated rearrangement strategy, providing access to α,α-difluoro-γ,δ-unsaturated ketones. nih.gov

Nickel-mediated [3+2] cycloaddition of 2-trifluoromethyl-1-alkenes with alkynes involves the cleavage of two C-F bonds of the trifluoromethyl group via β-fluorine elimination, resulting in fluorine-containing cyclopentadienes. nih.gov Additionally, electrochemical methods using silylium (B1239981) ions have been developed for the trihydrodefluorination of trifluoromethyl arenes, converting the CF₃ group into a methyl group. rsc.org

Cascade and Tandem Reactions Involving this compound

Cascade reactions, also known as domino or tandem reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. wikipedia.orgnih.gov These reactions are highly efficient in building molecular complexity.

This compound and related trifluoromethyl ketones can be key components in such reaction sequences. For example, visible-light-induced radical cascade trifluoromethylation/cyclization of alkenes has been developed to produce trifluoromethylated polycyclic compounds. mdpi.com In these reactions, a trifluoromethyl radical is generated and adds to an alkene, initiating a cyclization cascade.

Intramolecular Cyclization and Migration Sequences

Intramolecular cyclization reactions are fundamental processes in organic synthesis, enabling the construction of fused and spirocyclic ring systems that are prevalent in natural products and medicinally important compounds. While specific studies on the intramolecular cyclization of this compound itself are not extensively documented in publicly available literature, valuable insights can be drawn from analogous reactions involving similar trifluoromethylated cyclic ketones.

A notable example is the synthesis of trifluoromethylated fused tricyclic pyrazoles, which has been achieved through the intramolecular cyclization of β-amino cyclic ketones. researchgate.netrsc.org This process highlights a powerful strategy for constructing complex heterocyclic systems from readily available starting materials.

Mechanistic Insights from Analogous Systems

In a reported synthesis of trifluoromethylated fused tricyclic pyrazoles, the reaction proceeds through the in situ generation of a trifluoromethylated β-diazo ketone intermediate. researchgate.net This intermediate is formed via the diazotization of a β-amino cyclic ketone precursor using a reagent such as tert-butyl nitrite. The resulting diazo compound can then undergo an intramolecular cyclization, leading to the formation of the fused pyrazole (B372694) ring system.

The proposed mechanism for this transformation involves the following key steps:

Enamine/Enolate Formation: The reaction is initiated by the formation of an enamine or enolate from the starting β-amino cyclic ketone.

Diazotization: The enamine/enolate reacts with a diazotizing agent (e.g., tert-butyl nitrite) to generate the corresponding β-diazo ketone. The presence of the electron-withdrawing trifluoromethyl group can influence the stability and reactivity of this intermediate.

Intramolecular Cyclization: The diazo ketone then undergoes an intramolecular cyclization. This step can be promoted by heat or a suitable catalyst and involves the attack of the diazo carbon onto an appropriate position within the molecule, followed by nitrogen extrusion.

Rearrangement/Aromatization: The initial cyclization product may then undergo further rearrangement or aromatization to yield the final stable fused heterocyclic product.

The success of this type of cyclization is often dependent on the nature of the starting cyclic ketone, the substituents present, and the reaction conditions employed. The trifluoromethyl group plays a crucial role in modulating the electronic properties of the intermediates and transition states, thereby influencing the reaction pathway and outcome.

While the direct application of this methodology to this compound remains to be explicitly demonstrated in the literature, it provides a strong conceptual framework for how such a molecule could be utilized as a building block for the synthesis of novel fused heterocyclic systems. A hypothetical reaction scheme starting from a derivative of this compound is presented below.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

| β-Amino-α-(trifluoromethyl)cyclopentanone derivative | 1. tert-Butyl nitrite2. Heat or catalyst | Fused trifluoromethylated pyrazole-cyclopentane | Intramolecular cyclization of in situ diazo ketone |

This table represents a hypothetical reaction based on analogous systems and is for illustrative purposes.

Further research in this area could unlock new synthetic routes to a variety of complex molecules with potential applications in medicinal chemistry and materials science.

Multi-Component Reactions for Complex Cyclopentanone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the atoms of the starting materials. nih.govresearchgate.net These reactions are characterized by their high atom economy, step economy, and ability to generate molecular complexity in a single operation. rsc.org Cyclic ketones are valuable substrates in MCRs, often participating in domino sequences that lead to the formation of intricate spirocyclic and fused ring systems. rsc.org

The reactivity of this compound in MCRs is anticipated to be significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group. This group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which is often the initial step in many MCRs.

Principles and Potential Applications

While specific MCRs involving this compound are not widely reported, the principles governing such reactions with other cyclic ketones can be extrapolated. A common MCR involving cyclic ketones is the synthesis of spirocyclic compounds through a domino reaction sequence. For instance, a domino reaction of bindone, a dione (B5365651) derived from indane, with 1,3-dipolarophiles has been shown to produce diverse spiro and fused indeno[1,2-a]fluorene derivatives. rsc.org

In the context of this compound, one can envision its participation in various MCRs, such as:

Passerini and Ugi Reactions: These isocyanide-based MCRs could potentially involve this compound as the carbonyl component, leading to the formation of α-acyloxy carboxamides or α-aminoacyl amides, respectively. The enhanced electrophilicity of the carbonyl group in this compound would likely facilitate the initial nucleophilic attack by the isocyanide.

Biginelli-type Reactions: While classically involving β-dicarbonyl compounds, aldehydes, and urea (B33335) or thiourea, variations of this reaction could potentially incorporate this compound to generate novel dihydropyrimidinone-fused cyclopentane (B165970) systems.

Domino Reactions with Activated Alkenes: Reactions with electron-deficient alkenes in the presence of a nucleophile could initiate a cascade of reactions, including Michael addition followed by intramolecular cyclization, to afford complex cyclopentanone derivatives.

A multicomponent domino cyclization of ethyl trifluoropyruvate with methyl ketones and amino alcohols has been reported to produce γ-lactam annulated oxazacycles, demonstrating the utility of trifluoromethylated carbonyl compounds in constructing complex heterocyclic systems via MCRs. nih.gov

Mechanistic Considerations

The mechanism of MCRs is often complex, involving a series of sequential or parallel reactions. For this compound, a plausible initial step in many MCRs would be the nucleophilic addition to the highly electrophilic carbonyl carbon. The resulting intermediate could then undergo further transformations, such as intramolecular cyclization, condensation, or rearrangement, depending on the other components present in the reaction mixture. The stereochemical outcome of these reactions would also be of significant interest, as the presence of the trifluoromethyl group could influence the facial selectivity of nucleophilic attack and subsequent cyclization steps.

The table below illustrates a selection of multi-component reactions where cyclic ketones are known to participate, providing a basis for potential applications of this compound.

| Reaction Type | Reactants | Typical Product Class | Potential Role of this compound |

| Domino Trifluoromethylation/Cyclization | 2-Alkynylanilines, Fluoroform-derived CuCF3, TMEDA | 2-(Trifluoromethyl)indoles | Analogous domino reactions could be developed. organic-chemistry.org |

| Domino Cyclization | Ethyl trifluoropyruvate, Methyl ketones, Amino alcohols | γ-Lactam annulated oxazacycles | Serves as the trifluoromethylated carbonyl source. nih.gov |

| NHC-Catalyzed MCR | Arylidene oxazolone, Enal, Nucleophilic Heterocyclic Carbene (NHC) | Fully substituted cyclopentanones | Potential substrate for similar transformations. rsc.org |

The exploration of this compound in multi-component reactions represents a promising avenue for the discovery of novel and structurally diverse cyclopentanone derivatives with potential biological activities. The unique electronic properties conferred by the trifluoromethyl group are expected to lead to interesting and potentially novel reaction pathways.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment of each proton, carbon, and fluorine atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 2-(Trifluoromethyl)cyclopentanone displays signals corresponding to the seven hydrogen atoms in the molecule. The chemical shifts (δ) of these protons are influenced by their proximity to the electron-withdrawing trifluoromethyl and carbonyl groups. The protons on the cyclopentanone (B42830) ring appear as complex multiplets in the region of approximately δ 2.0-3.5 ppm. The proton at the C2 position, being adjacent to the trifluoromethyl group, is expected to show a distinct chemical shift and coupling with the neighboring fluorine and hydrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH-CF₃ | 3.0 - 3.5 |

| CH₂ (C3) | 2.2 - 2.6 |

| CH₂ (C4) | 2.0 - 2.4 |

| CH₂ (C5) | 2.3 - 2.7 |

Note: These are predicted values and may vary from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the six distinct carbon environments in this compound. weebly.com The carbonyl carbon (C=O) is characteristically deshielded and appears at a low field, typically in the range of δ 200-220 ppm. weebly.com The carbon of the trifluoromethyl group (-CF₃) is observed as a quartet due to coupling with the three fluorine atoms. The remaining four carbons of the cyclopentanone ring resonate at higher fields. The carbon atom bonded to the trifluoromethyl group (C2) is significantly influenced by the fluorine atoms, affecting its chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 205 - 215 |

| CH-CF₃ (C2) | 45 - 55 (quartet) |

| CH₂ (C3) | 30 - 40 |

| CH₂ (C4) | 20 - 30 |

| CH₂ (C5) | 35 - 45 |

| CF₃ | 120 - 130 (quartet) |

Note: These are predicted values and may vary from experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. thermofisher.com The chemical shift of this signal is influenced by the electronic environment of the cyclopentanone ring. In similar cyclic ketones, the trifluoromethyl group can exhibit chemical shifts in the range of δ -70 to -80 ppm relative to a standard reference like CFCl₃. dovepress.com The presence of the adjacent carbonyl group and the ring strain can cause further shifts. dovepress.com

Table 3: Representative ¹⁹F NMR Chemical Shift for Trifluoromethyl Groups in Cyclic Ketones

| Compound Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Trifluoromethyl-β-dicarbonyls | -68 to -75 |

| 2-Trifluoroacetylcycloalkanones | -72 to -81 |

Data sourced from studies on similar compounds and may not be exact for this compound. dovepress.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected in the region of 1740-1760 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration in a five-membered ring ketone. The presence of the trifluoromethyl group gives rise to strong C-F stretching vibrations, which are typically observed in the range of 1100-1300 cm⁻¹. The C-H stretching vibrations of the cyclopentanone ring will appear around 2850-3000 cm⁻¹.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1740 - 1760 |

| C-F | Stretch | 1100 - 1300 |

| C-H (sp³) | Stretch | 2850 - 3000 |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₇F₃O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, which is approximately 152.04 g/mol . nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, alpha-cleavage could result in the loss of the trifluoromethyl group (CF₃, mass = 69) or the ethyl group from the other side of the carbonyl. The loss of CF₃ would lead to a significant fragment ion at m/z 83. Other characteristic fragments may arise from the cleavage of the cyclopentanone ring.

Table 5: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

|---|---|---|

| [C₆H₇F₃O]⁺ | Molecular Ion (M⁺) | 152 |

| [C₅H₇O]⁺ | Loss of ·CF₃ | 83 |

| [CF₃]⁺ | Trifluoromethyl cation | 69 |

Note: The relative intensities of these fragments will depend on their stability.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, often generating ions with minimal fragmentation. nih.govnih.gov For a relatively small and neutral molecule like this compound, ESI-MS analysis would typically involve protonation or the formation of adducts with cations present in the solvent, such as sodium or potassium. In positive ion mode, the molecule is expected to produce a prominent protonated molecular ion [M+H]⁺.

The fragmentation of the protonated molecule under tandem mass spectrometry (MS/MS) conditions can provide significant structural information. The primary fragmentation pathway for cyclic ketones like cyclopentanone involves alpha-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent carbon atom. youtube.com For this compound, two primary alpha-cleavage pathways are possible, leading to the formation of characteristic fragment ions. The analysis of these fragments helps to confirm the connectivity of the trifluoromethyl group to the cyclopentanone ring.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z | Description |

| [M+H]⁺ | 153.05 | Protonated molecular ion |

| [M+Na]⁺ | 175.03 | Sodium adduct of the molecular ion |

| [M+H-C₂H₄]⁺ | 125.02 | Loss of ethylene (B1197577) via McLafferty-type rearrangement |

| [M+H-CO]⁺ | 125.04 | Loss of carbon monoxide following ring opening |

| [CF₃]⁺ | 69.00 | Trifluoromethyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound, HRMS provides an unambiguous confirmation of its elemental composition, C₆H₇F₃O. The experimentally determined exact mass of the molecular ion must match the theoretically calculated mass within a very narrow tolerance (typically < 5 ppm). This high level of accuracy is crucial for distinguishing the target compound from potential isomers or other isobaric impurities. The calculated monoisotopic mass for C₆H₇F₃O is 152.04489933 Da. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) | Technique |

| C₆H₇F₃O | 152.04489933 | HRMS |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reactivity Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions. ufg.br Ketones, such as this compound, exhibit two characteristic electronic transitions involving the carbonyl group (C=O).

The first is a weak absorption resulting from the promotion of a non-bonding electron (n) from an oxygen lone pair to an anti-bonding π* orbital of the carbonyl group. This is known as the n→π* transition and typically occurs in the region of 270–300 nm for simple ketones. masterorganicchemistry.com The second is a strong absorption at shorter wavelengths (typically < 200 nm), corresponding to the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital (the π→π* transition). masterorganicchemistry.com

The presence of the electron-withdrawing trifluoromethyl (-CF₃) group adjacent to the carbonyl chromophore is expected to influence the energy of these transitions. Specifically, the inductive effect of the -CF₃ group stabilizes the non-bonding electrons on the oxygen atom, increasing the energy required for the n→π* transition. This results in a hypsochromic (or blue) shift, moving the absorption maximum (λmax) to a shorter wavelength compared to unsubstituted cyclopentanone.

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) | Description |

| n→π | 260-280 | Weak | Shifted to shorter wavelength due to the inductive effect of the -CF₃ group. |

| π→π | < 200 | Strong | High-energy transition involving the carbonyl π-system. |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine exact bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's solid-state structure and conformation. libretexts.org

As of the latest available data, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Obtaining a suitable single crystal of a compound that is a liquid at room temperature can be challenging and often requires specialized low-temperature crystallization techniques.

However, were a crystal structure to be obtained, it would provide invaluable information. It would definitively establish the conformation of the five-membered ring, which typically adopts either an envelope or a twist conformation to minimize steric strain. nih.gov Furthermore, it would reveal the precise orientation of the bulky and highly electronegative trifluoromethyl group relative to the carbonyl group and the rest of the ring. For chiral samples, X-ray crystallography of a suitable derivative can be used to determine the absolute configuration of the stereocenter at the C2 position.

Computational and Theoretical Investigations of 2 Trifluoromethyl Cyclopentanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic properties of molecules. mdpi.comresearchgate.net By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and provide information on the distribution of electrons within the molecule. researchgate.netmdpi.com

For 2-(Trifluoromethyl)cyclopentanone, DFT calculations would reveal how the presence of the electron-withdrawing trifluoromethyl (-CF3) group affects the planarity and bond lengths of the cyclopentanone (B42830) ring compared to the unsubstituted parent molecule. mdpi.com The introduction of the bulky and highly electronegative -CF3 group is expected to cause significant changes in the molecule's geometry and electronic landscape.

Computational studies on related fluorinated ketones have demonstrated that DFT methods, such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31+G* or larger), can provide reliable predictions of molecular parameters. mdpi.commdpi.com These calculations can quantify bond lengths, bond angles, and dihedral angles, offering a precise structural model. mdpi.com

Electronic structure analysis through DFT provides insights into the distribution of charge within the molecule. A Natural Bond Orbital (NBO) analysis, for instance, can reveal the nature of intramolecular charge transfer and the polarization of bonds caused by the electronegative fluorine atoms. The molecular electrostatic potential (MEP) map visually represents the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic carbon of the carbonyl group and the electronegative oxygen and fluorine atoms as likely sites for interaction. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Note: This table is illustrative and based on expected trends from computational studies of similar molecules. Actual values would be derived from specific DFT calculations.

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| C=O Bond Length | ~1.22 Å | The length of the carbonyl double bond. |

| C-CF3 Bond Length | ~1.53 Å | The length of the single bond between the ring and the trifluoromethyl group. |

| Average C-F Bond Length | ~1.34 Å | The average length of the carbon-fluorine bonds in the CF3 group. |

| Ring Puckering Dihedral | Varies | Describes the non-planar, envelope or twist conformation of the cyclopentanone ring. |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. reddit.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) Note: These values are illustrative and based on trends from computational studies of fluorinated ketones. mdpi.com The specific values depend on the level of theory and basis set used.

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | ~ -7.5 eV | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | ~ -0.5 eV | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap | ~ 7.0 eV | Energy difference between HOMO and LUMO, indicating chemical reactivity. |

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds and help interpret experimental spectra. researchgate.net

Calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra of this compound. researchgate.netresearchgate.net The predicted spectrum would show characteristic peaks for the C=O stretch, C-F stretches, and various bending and rocking modes of the molecule. Comparing the computed spectrum with an experimental one can confirm the molecule's structure and the success of a synthesis. For instance, the IR spectrum of the parent cyclopentanone shows a strong carbonyl absorption band. nist.gov

Furthermore, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. DFT calculations can provide accurate predictions of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts. Given the trifluoromethyl group, predicting the ¹⁹F NMR signal is particularly important. Studies have shown that specific DFT functionals can achieve high accuracy in calculating ¹⁹F chemical shifts for trifluoromethyl-containing compounds. researchgate.netnih.gov These predictions can help assign peaks in experimental NMR spectra, especially for complex molecules or mixtures.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling allows for the detailed investigation of chemical reaction mechanisms, providing insights that are often difficult or impossible to obtain through experiments alone.

To understand how this compound participates in a chemical reaction, chemists can computationally model the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy barrier of the reaction.

A typical procedure involves scanning the potential energy surface by changing a key geometric parameter (like the distance between two reacting atoms) to get an initial guess for the TS geometry. github.io This guess is then refined using specialized algorithms to precisely locate the TS structure. Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located TS is correct for the reaction of interest. github.io This type of analysis would be crucial for understanding reactions such as nucleophilic addition to the carbonyl group or enolate formation, and how the -CF3 group influences the reaction barriers.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular motion. youtube.com This technique is particularly useful for studying large biological systems, such as an enzyme interacting with a substrate. biorxiv.org

If this compound were a substrate for an enzyme (e.g., a cytochrome P450 or a reductase), MD simulations could be used to study how it binds to the enzyme's active site. nih.govnih.gov The simulations would reveal the key amino acid residues involved in substrate recognition and binding, the conformational changes the enzyme might undergo to accommodate the substrate, and the orientation of the substrate within the active site. This information is critical for understanding the determinants of substrate specificity and the catalytic mechanism of the enzyme. nih.gov By observing the dynamics of the enzyme-substrate complex, researchers can form hypotheses about how the enzyme facilitates the chemical transformation. biorxiv.org

Intermolecular Interactions and Adsorption Studies

Theoretical and computational methods are invaluable tools for understanding the behavior of molecules at the atomic level. For this compound, these approaches can elucidate the nature of its non-covalent interactions, which govern its physical properties and interactions with other materials.

Hirshfeld Surface and Non-Covalent Interactions (NCI) Analysis

While specific Hirshfeld surface analysis studies on this compound are not available in the current literature, the methodology has been extensively applied to related fluorinated and cyclic ketone compounds, providing a strong basis for predicting its interaction profile. Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal.

This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates the electron density of the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify key intermolecular contacts.

In studies of similar fluorinated organic compounds, Hirshfeld surface analysis has revealed the relative contributions of these different interactions. For example, in a fluorinated benzothiazinone derivative, H···H contacts accounted for 33.9% of the surface, followed by H···C/C···H (26.7%) and H···F/F···H (10.9%) interactions. researchgate.net It is plausible that this compound would exhibit a similar distribution, highlighting the importance of hydrogen- and fluorine-mediated contacts in its supramolecular assembly.

Non-Covalent Interaction (NCI) analysis complements Hirshfeld analysis by visualizing weak interactions in real space. This method plots the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue. The resulting surfaces indicate the type and strength of the interaction: strong attractive interactions (like hydrogen bonds) appear as blue regions, weak van der Waals interactions as green, and repulsive steric clashes as red. For this compound, NCI analysis would be expected to visualize the C-H···O and C-H···F hydrogen bonds as distinct blueish-green surfaces, and the weaker, more diffuse van der Waals interactions as larger green areas.

Table 1: Predicted Intermolecular Contacts for this compound Based on Analogous Compounds

| Interaction Type | Predicted Significance | Rationale |

| H···H | High | Abundance of hydrogen atoms on the cyclopentane (B165970) ring. |

| C-H···O | Moderate to High | Strong hydrogen bond acceptor capability of the carbonyl oxygen. |

| H···F/F···H | Moderate | Electronegativity of fluorine atoms leading to hydrogen bonding. |

| C···H/H···C | Moderate | General van der Waals interactions contributing to packing. |

| F···F | Low to Moderate | Repulsive and attractive components, depending on geometry. |

| C-H···F | Low to Moderate | Weaker hydrogen bonds compared to C-H···O. |

Adsorption Properties onto Nanomaterials

The adsorption of organic molecules onto nanomaterials is a field of intense research, with applications ranging from sensing to catalysis. While direct experimental or computational studies on the adsorption of this compound on specific nanomaterials are not yet available, theoretical studies on related systems provide a framework for predicting its behavior. Nanomaterials such as graphene and carbon nanotubes (CNTs) are often used as substrates in these studies.

Computational investigations, primarily using Density Functional Theory (DFT), have shown that the interaction of small molecules with nanomaterial surfaces is governed by a combination of physisorption and chemisorption. Physisorption involves weaker van der Waals forces, while chemisorption entails the formation of stronger covalent bonds.

For this compound, interaction with a pristine graphene surface would likely be dominated by physisorption. The van der Waals forces between the cyclopentane ring and the graphene lattice would be a primary contributor to the adsorption energy. The polar carbonyl group could induce a dipole in the graphene sheet, leading to dipole-induced dipole interactions.

The trifluoromethyl group is expected to play a complex role. Studies on the adsorption of fluorinated molecules on graphene have shown that fluorination can either enhance or weaken the interaction depending on the specific molecule and the degree of fluorination of the substrate. For instance, DFT calculations on the adsorption of CH4 and CO2 on fluorinated graphene indicated an increase in adsorption energy compared to pristine graphene. dohgyuhwang.com This suggests that the electron-withdrawing nature of the trifluoromethyl group in this compound could enhance its interaction with the graphene surface.

The adsorption on functionalized nanomaterials, such as fluorinated carbon nanotubes (F-CNTs), could be different. acsmaterial.com The fluorine atoms on the CNT surface could interact with the hydrogen atoms of the cyclopentane ring or the carbonyl group of the adsorbate, potentially leading to stronger binding.

Table 2: Predicted Adsorption Characteristics of this compound on Nanomaterials

| Nanomaterial | Predicted Primary Interaction | Expected Adsorption Strength | Key Molecular Features Involved |

| Graphene | Physisorption | Weak to Moderate | Cyclopentane ring (van der Waals), Carbonyl group (dipole-induced dipole) |

| Carbon Nanotubes (CNTs) | Physisorption | Weak to Moderate | Similar to graphene, with potential for curvature effects. |

| Fluorinated Graphene | Physisorption/Weak Chemisorption | Moderate | Trifluoromethyl group (dipole-dipole), Carbonyl group (H-bonding with surface F) |

| Fluorinated CNTs | Physisorption/Weak Chemisorption | Moderate | Similar to fluorinated graphene. |

It is important to note that these predictions are based on extrapolations from studies of analogous compounds and foundational principles of intermolecular interactions. Direct computational and experimental studies are necessary to fully elucidate the rich and complex behavior of this compound at the molecular level.

Applications of 2 Trifluoromethyl Cyclopentanone in Advanced Organic Synthesis and Medicinal Chemistry Building Blocks

Role as a Key Synthetic Intermediate and Building Block

The chemical reactivity of 2-(Trifluoromethyl)cyclopentanone, characterized by the electrophilic nature of its carbonyl group and the potential for enolate formation at the adjacent carbon atoms, makes it a highly useful intermediate in synthetic chemistry. This reactivity allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular frameworks.

Precursor for Complex Molecular Architectures

As a functionalized carbocycle, this compound serves as an excellent starting material for the synthesis of more intricate molecules. The cyclopentanone (B42830) core is a common motif in various natural products and biologically active compounds. The presence of the trifluoromethyl group further enhances its utility, as this moiety is known to significantly influence the physicochemical properties of a molecule.

One of the fundamental reactions that highlights its role as a precursor is the aldol (B89426) condensation. This reaction allows for the formation of new carbon-carbon bonds, extending the molecular framework. For instance, the condensation of cyclopentanone with aldehydes like valeraldehyde (B50692) or furfural (B47365) is a well-established method for creating larger molecules, which can serve as precursors for fragrances, pharmaceuticals, and biofuels. researchgate.netd-nb.inforesearchgate.netnih.gov While specific examples detailing the large-scale use of this compound in synthesizing complex architectures are still emerging in the literature, its structural similarity to cyclopentanone suggests a high potential for its use in similar synthetic strategies to create novel, fluorinated complex molecules for various applications, including pharmaceuticals. researchgate.netd-nb.infonih.gov

Synthesis of Spirocyclic Cyclopentanone Derivatives

Spirocycles, which are compounds containing two rings connected by a single common atom, are gaining prominence in drug discovery due to their inherent three-dimensional structures. google.com These rigid scaffolds can lead to improved protein-binding interactions and better pharmacological profiles. The synthesis of spirocyclic compounds often involves intramolecular alkylation or cyclization reactions.

A Chinese patent describes the preparation of trifluoromethyl-substituted spirocyclic ketoenols, indicating the utility of trifluoromethylated ketones in constructing these complex three-dimensional structures. nih.gov While the patent literature points towards this application, detailed academic studies on the synthesis of spirocyclic cyclopentanone derivatives starting specifically from this compound are not extensively documented in readily available sources. However, the general methodologies for creating spiro compounds, such as intramolecular alkylation of cycloalkanones, provide a clear blueprint for how this compound could be employed to generate novel spirocyclic structures bearing a trifluoromethyl group. google.com

Integration into Biologically Active Compounds

The incorporation of fluorine, and particularly the trifluoromethyl group, into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. This compound provides a ready-made scaffold that combines this beneficial group with a versatile cyclic ketone.

Design and Synthesis of Enzyme Inhibitors

Trifluoromethyl ketones (TFMKs) are a well-established class of enzyme inhibitors, particularly for serine and cysteine proteases. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. This enhanced reactivity allows the ketone to be attacked by nucleophilic residues, such as the hydroxyl group of serine or the thiol group of cysteine, in the active site of an enzyme. This can lead to the formation of a stable hemiacetal or hemithioketal adduct, which mimics the transition state of the enzymatic reaction and results in potent, often slow-tight binding inhibition. nih.gov

Furthermore, cyclopentanone derivatives themselves have been identified as having enzyme inhibitory activity. For example, the natural products pentenocins A and B, which feature a cyclopentanone core, are known inhibitors of the interleukin-1beta converting enzyme (a cysteine protease). nih.gov Given that both the TFMK and cyclopentanone moieties are known to contribute to enzyme inhibition, derivatives of this compound are promising candidates for the design of new, potent enzyme inhibitors. Research has also shown that fluorinated compounds can act as potent inhibitors for enzymes like α-glucosidase. d-nb.info

Development of Monocarbonyl Analogs of Curcumin (B1669340) (MACs) with Trifluoromethyl Moieties

Curcumin, a natural compound from turmeric, exhibits a wide range of biological activities but suffers from poor stability and low bioavailability. mdpi.comrjptonline.org To overcome these limitations, researchers have developed monocarbonyl analogs of curcumin (MACs), which replace the unstable β-diketone moiety with a more stable single ketone, often within a cyclic framework like cyclopentanone or cyclohexanone (B45756). nih.govmdpi.comrjptonline.orgbvsalud.org These MACs have demonstrated improved stability and, in many cases, enhanced biological activity compared to curcumin. nih.govmdpi.com

A key strategy in the development of MACs has been the incorporation of trifluoromethyl groups. A 2018 study in the Journal of International Pharmaceutical Research details the synthesis of six mono-carbonyl curcumin analogs via an Aldol condensation reaction between commercially available 2-trifluoromethyl benzaldehyde (B42025) and various ketones, including cyclopentanone. mdpi.com This work directly demonstrates the use of the this compound scaffold in creating novel MACs. Research has shown that MACs with a cyclopentanone core are generally more stable than those with acetone (B3395972) or cyclohexanone cores. mdpi.com The combination of the stable cyclopentanone ring and the pharmacologically beneficial trifluoromethyl group makes these compounds particularly interesting for cancer therapy and as anti-inflammatory agents. researchgate.netnih.gov

Table 1: Synthesis of Trifluoromethyl-Substituted Mono-Carbonyl Curcumin Analogs

| Central Ketone Core | Aryl Aldehyde | Resulting Compound Type | Reference |

|---|---|---|---|

| Cyclopentanone | 2-Trifluoromethyl benzaldehyde | Mono-carbonyl analog of curcumin | mdpi.com |

| Acetone | 2-Trifluoromethyl benzaldehyde | Mono-carbonyl analog of curcumin | |

| Cyclohexanone | 2-Trifluoromethyl benzaldehyde | Mono-carbonyl analog of curcumin | |

| Piperid-4-one | 2-Trifluoromethyl benzaldehyde | Mono-carbonyl analog of curcumin | |

| 1-Methylpiperid-4-one | 2-Trifluoromethyl benzaldehyde | Mono-carbonyl analog of curcumin |

Fluorine Effects on Pharmacokinetic and Pharmacodynamic Profiles

The introduction of a trifluoromethyl (CF3) group into a drug molecule can profoundly influence its pharmacokinetic (how the body processes the drug) and pharmacodynamic (how the drug affects the body) properties. This is a primary reason for the use of building blocks like this compound in drug design.

Pharmacokinetic Effects:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the trifluoromethyl group highly resistant to metabolic breakdown by enzymes in the body. mdpi.com This increased stability can prolong the drug's half-life, allowing for less frequent dosing.

Lipophilicity: The CF3 group increases the lipophilicity (fat-solubility) of a molecule. bvsalud.orgmdpi.com This can enhance its ability to cross cell membranes and the blood-brain barrier, which is crucial for drugs targeting the central nervous system. mdpi.com This improved membrane permeability can lead to better absorption and distribution throughout the body.

Pharmacodynamic Effects:

Binding Affinity: The high electronegativity of the fluorine atoms in a CF3 group can alter the electronic properties of the molecule. This can lead to stronger interactions with the target protein or receptor, such as through dipole-dipole or hydrogen bonding interactions, resulting in increased potency and selectivity. mdpi.com

Broader Applications in Agrochemical and Materials Science

The introduction of fluorine and fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to the widespread use of organofluorine compounds in various industrial sectors, including agrochemicals and materials science. While direct applications of this compound are not extensively documented in publicly available research, its structural motifs—the trifluoromethyl group and the cyclopentanone ring—are integral to the design and synthesis of advanced materials and biologically active compounds.

Agrochemical Applications

The trifluoromethyl (CF3) group is a key constituent in a significant portion of modern agrochemicals, including herbicides, fungicides, and insecticides. researchgate.netnih.gov Its strong electron-withdrawing nature and high lipophilicity can enhance the efficacy, metabolic stability, and bioavailability of active ingredients. magtech.com.cn

Trifluoromethylpyridines (TFMPs) are a prominent class of compounds in the agrochemical industry, with numerous derivatives commercialized for crop protection. researchgate.netnih.gov The synthesis of these complex molecules often relies on fluorinated building blocks. For instance, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one is a key intermediate in the synthesis of certain pyridone-based herbicides. nih.gov While not a direct precursor, this compound represents a class of trifluoromethyl ketones (TFMKs) that are valuable as synthetic intermediates. magtech.com.cn The reactivity of the ketone group allows for various chemical transformations to build more complex molecular architectures suitable for agrochemical applications.

The development of new agrochemicals is a continuous effort to overcome resistance and improve safety profiles. Chiral agrochemicals, in particular, have gained importance, and the synthesis of specific stereoisomers is crucial for bioactivity. nih.gov The cyclopentanone scaffold, as present in this compound, offers stereocenters that can be functionalized to create chiral molecules.

Table 1: Examples of Commercial Agrochemicals Containing a Trifluoromethylpyridine (TFMP) Moiety

| Common Name | Type | Year of Introduction (Racemic/Active Isomer) | Key Structural Feature |

|---|---|---|---|

| Fluazifop-butyl | Herbicide | 1982 | 5-(Trifluoromethyl)pyridin-2-yloxy |

| Chlorfluazuron | Insecticide | 1989 | 3-Chloro-5-(trifluoromethyl)pyridin-2-yloxy |

| Fluazinam | Fungicide | 1988 | 3-Chloro-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)aniline |

| Dithiopyr | Herbicide | 1990 | 3,5-Bis(trifluoromethyl)pyridine |

| Picoxystrobin | Fungicide | 2001 | 6-(Trifluoromethyl)pyridin-2-yl |

Materials Science Applications

In materials science, fluorine-containing polymers are highly valued for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. rsc.org While direct polymerization of this compound is not a common application, the parent compound, cyclopentanone, is utilized as a solvent in the synthesis of advanced polymers like fluorinated polyimides. researchgate.net These polymers exhibit low dielectric constants and low water absorption, making them suitable for applications in microelectronics. researchgate.net

Computational studies on fluorinated derivatives of cyclopentanone have explored their potential for use in electrochemical devices. nih.gov Fluorination can lead to desirable properties such as higher oxidation resistance, a higher dielectric constant, and lower flammability. nih.gov These characteristics are critical for the development of safer and more efficient electrolytes for batteries and supercapacitors. The study predicted the properties of various fluorinated cyclopentanones, highlighting the impact of the number and position of fluorine atoms on their electrochemical stability and polarity.

Table 2: Predicted Properties of a Fluorinated Cyclopentanone Derivative Compared to the Parent Compound

| Compound | Property | Predicted Value/Characteristic |

|---|---|---|

| Cyclopentanone | Dielectric Constant | Lower |

| Oxidation Resistance | Lower | |

| Flammability | Higher | |

| Fluorinated Cyclopentanone | Dielectric Constant | Higher (position-dependent) nih.gov |

| Oxidation Resistance | Higher nih.gov | |

| Flammability | Lower nih.gov |

The synthesis of partially fluorinated polyolefins through the copolymerization of ethylene (B1197577) with fluorinated comonomers is another area of active research. rsc.org These materials offer tunable thermal, mechanical, and surface properties. The development of novel fluorinated monomers is key to expanding the range and performance of such polymers. Building blocks incorporating the trifluoromethyl group are therefore of significant interest to polymer chemists.

Future Research Directions and Emerging Trends for 2 Trifluoromethyl Cyclopentanone Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary focus for future research is the development of synthetic routes to 2-(Trifluoromethyl)cyclopentanone and its derivatives that are not only high-yielding but also environmentally benign. Current methods for the trifluoromethylation of ketones often rely on expensive reagents or harsh conditions. researchgate.net The trend is shifting towards greener chemistry principles to address these limitations.

Future research will likely prioritize:

Catalyst Innovation: The exploration of earth-abundant metal catalysts (e.g., copper, nickel, cobalt) and even metal-free conditions to replace precious metal catalysts like rhodium or palladium. researchgate.netutwente.nl Supported gold nanoparticles have shown promise in the quantitative conversion of biomass-derived molecules in water, a strategy that could be adapted for fluorinated ketones. rsc.org

Sustainable Solvents: A move away from traditional organic solvents towards greener alternatives is anticipated. Water is an ideal medium for certain reactions, and other sustainable options like ethanol (B145695) are being explored for fluorination reactions. rsc.orgresearchgate.netutwente.nl Biphasic systems, which use an aqueous reactive phase and an organic extractive phase, could also enhance product separation and catalyst recycling. utwente.nl

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. This includes exploring cascade reactions where multiple bonds are formed in a single operationally simple process. organic-chemistry.org

Alternative CF3 Sources: While reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) are effective, research into more economical and safer sources of the trifluoromethyl group, such as fluoroform (HCF3) or trifluoroacetic anhydride, is a key area of development. researchgate.netresearchgate.net Photoinduced methods using CF3Br, which is cost-effective and has high atom economy, also represent a promising direction. acs.org

Table 1: Potential Sustainable Approaches for Synthesizing this compound

| Research Approach | Key Objective | Potential Advantage |

|---|---|---|

| Noble Metal Replacement | Utilize catalysts based on Cu, Ni, Co, or Au nanoparticles. | Reduces cost and environmental impact associated with precious metals. utwente.nlrsc.org |

| Green Solvent Systems | Employ water or bio-based solvents like ethanol. | Minimizes use of volatile organic compounds (VOCs), improving safety and sustainability. rsc.orgresearchgate.net |

| Flow Chemistry | Transition from batch to continuous flow processes. | Offers better control over reaction parameters, improved safety, and potential for higher yields. researchgate.netorganic-chemistry.org |

| Photoredox Catalysis | Use visible light to drive trifluoromethylation reactions. | Enables reactions under mild conditions, often with high selectivity. researchgate.netacs.org |

Exploration of Novel Reactivity Patterns and Mechanistic Discoveries

A deeper understanding of the fundamental reactivity of this compound is crucial for its application. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the acidity of the α-proton and the electrophilicity of the carbonyl carbon, opening avenues for new chemical transformations.

Key areas for future exploration include:

Mechanistic Elucidation: Detailed mechanistic studies, including kinetic analysis, isotope effects, and computational modeling, are needed to fully understand reaction pathways. acs.orgnih.gov For instance, clarifying whether a reaction proceeds via an ionic, radical, or concerted mechanism is essential for optimizing conditions and predicting outcomes. researchgate.netacs.org The complex interplay between reagents, catalysts, and substrates in trifluoromethylation reactions requires further investigation to move beyond empirical observations. nih.govnih.govacs.org

Asymmetric Synthesis: Developing stereoselective methods to control the configuration of the trifluoromethyl-bearing carbon and other stereocenters on the cyclopentanone (B42830) ring is a major goal. This would provide access to enantiomerically pure compounds, which is critical for applications in medicinal chemistry.

Novel Annulations: Using this compound as a building block in [n+m] cycloaddition or annulation reactions to construct more complex polycyclic and heterocyclic fluorinated scaffolds. researchgate.netrsc.org

Radical Chemistry: The generation of trifluoromethyl radicals under mild conditions has become a powerful tool in synthesis. researchgate.net Exploring the radical-mediated reactions of this compound could lead to novel C-C and C-heteroatom bond formations.

Table 2: Emerging Areas in Reactivity Studies

| Research Area | Focus | Significance |

|---|---|---|

| Asymmetric Catalysis | Development of chiral catalysts for enantioselective and diastereoselective transformations. | Access to optically active molecules for pharmaceutical applications. |

| Computational Chemistry | DFT calculations and molecular dynamics to model transition states and reaction pathways. | Provides predictive insights to guide experimental design and understand complex mechanisms. nih.gov |

| Strain-Release Reactions | Using strained intermediates derived from the ketone to access novel molecular architectures. | A potential route to unique azetidine (B1206935) or cyclopropane (B1198618) derivatives. rsc.orgnih.gov |

| C-H Functionalization | Direct activation and functionalization of C-H bonds on the cyclopentanone ring. | Offers a more atom-economical and efficient approach to elaborate the core structure. |

Advanced Applications in Targeted Drug Discovery and Development

The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. mdpi.com The this compound scaffold is therefore a highly attractive starting point for the design of new therapeutic agents.

Future research in this domain will likely concentrate on:

Scaffold for Bioactive Molecules: Employing this compound as a central scaffold to synthesize libraries of compounds for screening against various biological targets, such as kinases, proteases, and G-protein coupled receptors. Trifluoromethyl ketones are known to act as reversible covalent inhibitors of certain enzymes. researchgate.net

Bioisosteric Replacement: Using the trifluoromethyl group as a bioisostere for other chemical groups (like a methyl or chloro group) to fine-tune the pharmacokinetic and pharmacodynamic properties of known bioactive molecules. mdpi.com

Targeted Covalent Inhibitors: The electrophilic carbonyl of the ketone, activated by the adjacent CF3 group, is a potential "warhead" for forming covalent bonds with nucleophilic residues (e.g., cysteine, serine) in a target protein, leading to highly potent and selective inhibitors.

Fluorinated Analogues: Synthesizing fluorinated analogues of existing cyclopentanone-containing natural products or drugs to improve their efficacy, metabolic profile, or to overcome drug resistance.

Table 3: Impact of the Trifluoromethyl Group in Drug Design

| Property | Effect of -CF3 Group | Consequence for Drug Development |

|---|---|---|